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Cat. No.: B8176020 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

binding profile of a kinase inhibitor is paramount. This guide provides a comprehensive

assessment of the selectivity of XY028-140, a novel dual-function molecule, across the human

kinome. We present a comparative analysis with established CDK4/6 inhibitors, supported by

experimental data and detailed methodologies, to offer a clear perspective on its potential as a

selective therapeutic agent.

XY028-140 has been identified as a potent and selective dual-acting compound, functioning as

both a CDK4/6 kinase inhibitor and a proteolysis-targeting chimera (PROTAC) degrader.[1][2]

This molecule is comprised of ligands for Cereblon (an E3 ubiquitin ligase) and CDK, enabling

it to not only inhibit CDK4/6 activity but also target these kinases for degradation.[1][3] This

dual mechanism of action holds promise for achieving a more profound and durable inhibition

of the CDK4/6 pathway, which is a critical regulator of the cell cycle.

Comparative Kinase Selectivity Profile
While a comprehensive, publicly available dataset from a broad kinome screen of XY028-140
is not available, the primary literature describing this compound reports a highly selective

profile. A global analysis of protein degradation using mass spectrometry revealed an

impressively selective protein downregulation profile for XY028-140 (referred to as MS140 in

the study), with very few off-target effects beyond CDK4 and CDK6.[4]

To provide a clear benchmark for its selectivity, the following table summarizes the known

biochemical potencies of XY028-140 against its primary targets and compares the kinome
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selectivity of the well-established CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib.

The data for the comparator compounds is derived from KINOMEscan™ assays, a widely used

platform for assessing kinase inhibitor selectivity.

Compound Target IC50 (nM)

Number of

Kinases with

>65% Inhibition

@ 1µM

Primary Off-

Targets

XY028-140 CDK4/cyclin D1 0.38[2]
Not Publicly

Available

Not Publicly

Available

CDK6/cyclin D1 0.28[2]

Palbociclib CDK4/cyclin D1 11 11

CAMK, DYRK,

GSK, STK

families

CDK6/cyclin D3 16

Ribociclib CDK4/cyclin D1 10 1
None identified

at 0.1µM

CDK6/cyclin D3 39

Abemaciclib CDK4/cyclin D1 2 >30

GSK3α/β,

CAMKIIγ/δ, and

others

CDK6/cyclin D3 10

Signaling Pathway Context: The CDK4/6-Rb Axis
XY028-140 and its comparator drugs target the cyclin-dependent kinases 4 and 6 (CDK4/6),

which are central to the regulation of the cell cycle. In response to mitogenic signals, D-type

cyclins bind to and activate CDK4/6. The active cyclin D-CDK4/6 complex then phosphorylates

the retinoblastoma protein (Rb), a key tumor suppressor. This phosphorylation event releases

the transcription factor E2F, allowing it to activate the transcription of genes required for the

transition from the G1 to the S phase of the cell cycle, thereby promoting cell proliferation. In

many cancers, this pathway is dysregulated, leading to uncontrolled cell division.
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Caption: The CDK4/6-Rb signaling pathway and the inhibitory/degradative action of XY028-
140.
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Experimental Workflow for Kinome Selectivity
Profiling
Assessing the selectivity of a kinase inhibitor across the kinome is a critical step in drug

development. Methodologies such as KINOMEscan™ (a competition binding assay) and

Multiplexed Inhibitor Bead (MIB) affinity chromatography followed by mass spectrometry are

commonly employed for this purpose. The general workflow for these approaches is depicted

below.

Start: Test Compound
(e.g., XY028-140)

Incubation of Compound
with Kinase Library

Library of Human Kinases

Binding Assay Platform
(e.g., KINOMEscan™ or MIBs)

Data Acquisition
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Caption: A generalized experimental workflow for determining the kinome-wide selectivity of a

compound.

Experimental Protocols
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform (DiscoverX) is a widely used method for profiling kinase inhibitor

interactions. The assay is based on a competitive binding assay that quantifies the ability of a

test compound to displace a proprietary, immobilized, active-site directed ligand.

Principle: Kinases are expressed as fusions to a T7 phage. An immobilized, broad-spectrum

kinase inhibitor is coated onto a solid support. The kinase-phage fusion protein is incubated

with the immobilized inhibitor and the test compound. If the test compound binds to the kinase,

it will prevent the kinase from binding to the immobilized inhibitor. The amount of kinase-phage

fusion that remains bound to the solid support is quantified using quantitative PCR (qPCR) of

the phage DNA. The results are typically reported as "percent of control," where a lower

percentage indicates stronger binding of the test compound to the kinase.

Detailed Protocol Outline:

Preparation of Reagents: The test compound (e.g., XY028-140) is serially diluted in DMSO

to the desired concentrations. A library of human kinases fused to T7 phage is prepared. The

immobilized ligand is prepared on a solid support (e.g., beads).

Assay Plate Setup: The assay is performed in multi-well plates. Each well contains the

kinase-phage fusion, the immobilized ligand, and the test compound at a specific

concentration. A DMSO control (vehicle) is included for each kinase.

Incubation: The assay plates are incubated to allow the binding reactions to reach

equilibrium.

Washing: Unbound kinase-phage fusions and test compound are removed by washing the

solid support.

Elution and Quantification: The bound kinase-phage fusions are eluted, and the amount of

phage DNA is quantified using qPCR.
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Data Analysis: The amount of kinase bound in the presence of the test compound is

compared to the amount bound in the DMSO control. The results are expressed as a

percentage of control (%Ctrl). A lower %Ctrl value indicates a stronger interaction between

the compound and the kinase. Dissociation constants (Kd) can be determined by performing

the assay with a range of compound concentrations.

Multiplexed Inhibitor Bead (MIB) Affinity
Chromatography with Mass Spectrometry
This chemoproteomic approach utilizes beads functionalized with a cocktail of broad-spectrum

kinase inhibitors to capture a large portion of the kinome from cell or tissue lysates.

Principle: A mixture of kinase inhibitors is covalently attached to beads. A cell or tissue lysate is

incubated with these "multiplexed inhibitor beads." Kinases in the lysate that are in an active

conformation will bind to the inhibitors on the beads. After washing away non-specifically bound

proteins, the captured kinases are eluted and identified and quantified using mass

spectrometry.

Detailed Protocol Outline:

Preparation of MIBs: A selection of broad-spectrum kinase inhibitors with different

selectivities are covalently coupled to a solid support (e.g., Sepharose beads).

Cell/Tissue Lysis: Cells or tissues are lysed under conditions that preserve kinase activity.

The protein concentration of the lysate is determined.

Affinity Enrichment: The cell lysate is incubated with the MIBs to allow for the capture of

kinases.

Washing: The beads are washed extensively with buffers of increasing stringency to remove

non-specifically bound proteins.

Elution: The bound kinases are eluted from the beads, typically using a denaturing buffer

containing SDS and DTT.

Protein Digestion: The eluted proteins are digested into peptides, usually with trypsin.
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Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: The mass spectrometry data is searched against a protein database to

identify the captured kinases. Quantitative proteomics techniques (e.g., label-free

quantification or isotopic labeling) can be used to compare the abundance of captured

kinases between different experimental conditions.

In conclusion, while comprehensive quantitative kinome-wide data for XY028-140 is not yet

publicly detailed, initial findings strongly suggest a highly selective profile for its primary targets,

CDK4 and CDK6. Its dual-action mechanism as both an inhibitor and a degrader presents a

compelling strategy for targeting the cell cycle in oncology. Further detailed kinome profiling will

be invaluable in fully elucidating its off-target landscape and therapeutic potential.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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